molecular formula C8H8FNO3 B12860631 2-Fluoro-4-methyl-6-nitrobenzyl alcohol

2-Fluoro-4-methyl-6-nitrobenzyl alcohol

Cat. No.: B12860631
M. Wt: 185.15 g/mol
InChI Key: KUDZCTMWGLLHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methyl-6-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a hydroxyl group at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-methylbenzyl alcohol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-6-nitrobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methyl-6-nitrobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylbenzyl alcohol
  • 2-Fluoro-4-nitrobenzyl alcohol
  • 4-Methyl-6-nitrobenzyl alcohol

Uniqueness

2-Fluoro-4-methyl-6-nitrobenzyl alcohol is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a fluorine atom and a nitro group on the benzene ring can significantly influence its chemical behavior compared to similar compounds .

Properties

Molecular Formula

C8H8FNO3

Molecular Weight

185.15 g/mol

IUPAC Name

(2-fluoro-4-methyl-6-nitrophenyl)methanol

InChI

InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)8(3-5)10(12)13/h2-3,11H,4H2,1H3

InChI Key

KUDZCTMWGLLHCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)F)CO)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.